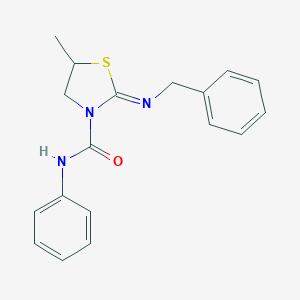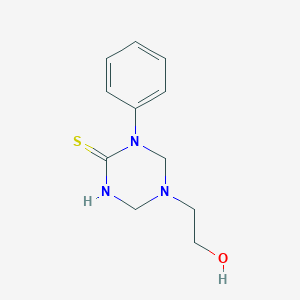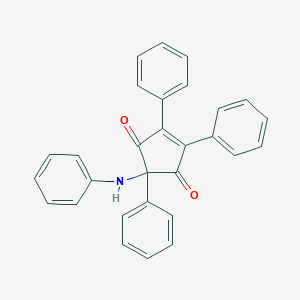
2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Benzylamine is reacted with the thiazolidine intermediate in the presence of a dehydrating agent like DCC.
- Reaction conditions: The reaction is usually performed at room temperature under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide typically involves multiple steps. One common method is the condensation reaction between benzylamine and 5-methyl-N-phenyl-1,3-thiazolidine-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imine bond.
-
Step 1: Formation of the Thiazolidine Ring
- React 2-aminothiophenol with an appropriate aldehyde or ketone to form the thiazolidine ring.
- Reaction conditions: Typically carried out in an inert atmosphere at room temperature.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylimino)-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzylimino)-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The thiazolidine ring and the benzyl group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzylamino)-5-methyl-1,3-thiazolidine-4-carboxamide
- 2-(Benzylamino)-5-ethyl-1,3-thiazolidine-4-carboxamide
- 2-(Benzylamino)-5-methyl-1,3-thiazolidine-2-carboxamide
Uniqueness
2-(Benzylimino)-5-methyl-N-phenyl-
Eigenschaften
Molekularformel |
C18H19N3OS |
|---|---|
Molekulargewicht |
325.4g/mol |
IUPAC-Name |
2-benzylimino-5-methyl-N-phenyl-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C18H19N3OS/c1-14-13-21(17(22)20-16-10-6-3-7-11-16)18(23-14)19-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,22) |
InChI-Schlüssel |
DOJPZIRLFVWAKI-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=NCC2=CC=CC=C2)S1)C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1CN(C(=NCC2=CC=CC=C2)S1)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-4-[(2-pyridinylmethyl)amino]-2-butenoic acid](/img/structure/B397062.png)
![2-({[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397063.png)
![[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B397065.png)
![2-({[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397066.png)
![2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397069.png)
![N'-(5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)-2-propylpentanohydrazide](/img/structure/B397074.png)
![7-chloro-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B397076.png)
![6-nitro-5,7-dimethoxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B397078.png)


![3-[(4-Ethoxyphenyl)imino]-2-phenyl-1-indanone](/img/structure/B397083.png)
![2-{8-Nitro-4-methoxy-5,6-dihydropyrimido[4,5-b][1,4]benzothiazepin-6-yl}hydrazinecarbothioamide](/img/structure/B397084.png)

